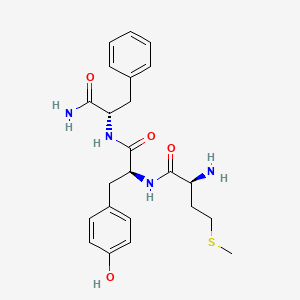
Met-tyr-phe amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Met-tyr-phe amide is a tripeptide composed of methionine, tyrosine, and phenylalanine residues
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Met-tyr-phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids, typically using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow similar principles as SPPS but allow for higher throughput and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at the methionine and tyrosine residues. Common oxidizing agents include hydrogen peroxide and periodinane.
Reduction: Reduction reactions can target the disulfide bonds if present, using agents like DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the phenylalanine residue, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane for selective oxidation of tyrosine.
Reduction: DTT for reducing disulfide bonds.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from methionine oxidation.
Reduction: Cleavage of disulfide bonds, leading to free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
Met-tyr-phe amide has diverse applications across various scientific disciplines:
作用機序
The mechanism of action of Met-tyr-phe amide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Met-tyr-phe amide can be compared with other tripeptides like Phe-Phe-Tyr and Tyr-Phe-Phe:
Phe-Phe-Tyr: Similar in structure but differs in the sequence, affecting its self-assembly properties and biological activity.
Tyr-Phe-Phe: Another tripeptide with distinct properties due to the different arrangement of amino acids.
Uniqueness: this compound’s unique sequence and structural properties make it a valuable compound for studying peptide interactions and developing new therapeutic agents .
特性
分子式 |
C23H30N4O4S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChIキー |
BNRNLMADYYTCTK-UFYCRDLUSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
正規SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
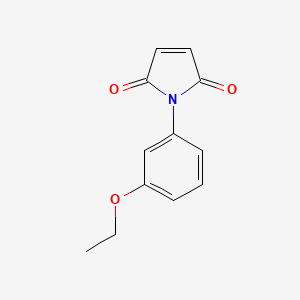
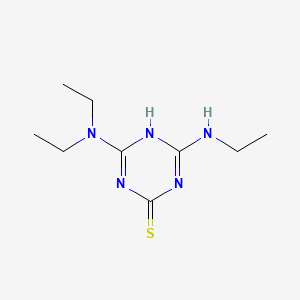
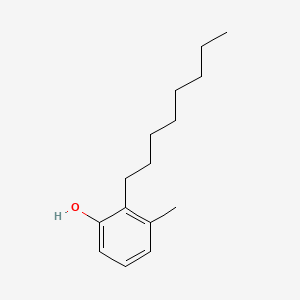

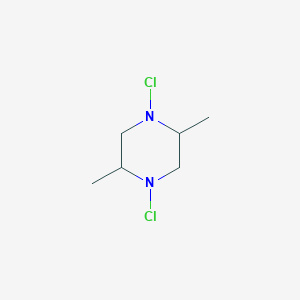
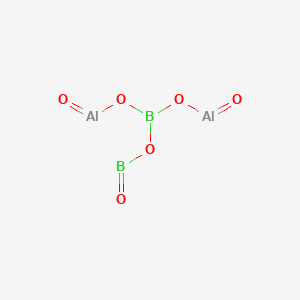
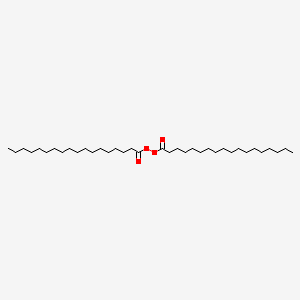
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
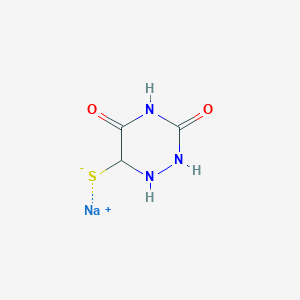
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
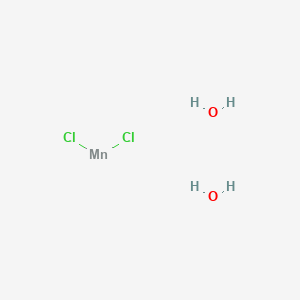
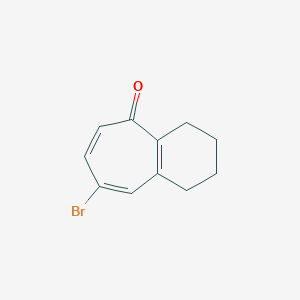
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
